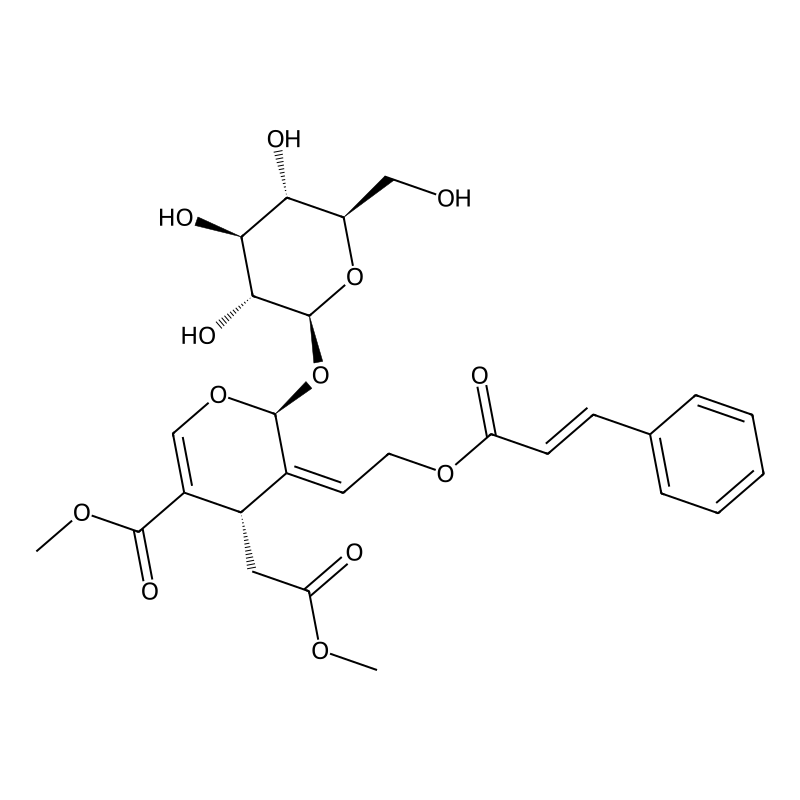methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Natural product derived from plant source.
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound classified under terpenoids and polyesters. With the molecular formula and a molecular weight of approximately 564.54 g/mol, it features multiple functional groups including methoxy, ketone, and hydroxyl groups. The stereochemistry of the molecule is significant due to the presence of several chiral centers, which may influence its biological activity and interactions with other molecules .
The structure includes a cyclic framework characterized by a pyran ring and various substituents that contribute to its unique properties. The compound is derived from natural sources and exhibits potential for various applications in scientific research.
- No safety data is available for this compound.
Plant Physiology and Signaling
- Plant defense response: Methyl jasmonate acts as a potent signaling molecule in plants. It triggers the production of various defense compounds upon insect herbivory or wounding. This deters herbivores and attracts beneficial predators, enhancing plant defense mechanisms .
- Stress response: MJ plays a crucial role in plant stress responses, including drought, pathogen attack, and ozone exposure. It regulates the expression of stress-responsive genes, promoting stress tolerance and adaptation .
- Flowering and development: Research suggests methyl jasmonate might influence flower development and senescence in some plant species. It can interact with other hormones like gibberellins and auxin, potentially affecting various developmental processes .
Agriculture and Horticulture
- Pest control: Due to its role in plant defense, methyl jasmonate has been explored as a potential biocontrol agent. It may deter insect pests and enhance the efficacy of other insecticides .
- Fruit ripening: MJ can influence fruit ripening processes in some fruits, potentially accelerating or delaying ripening depending on the specific fruit and application timing .
- Crop improvement: Research is ongoing to understand how methyl jasmonate application could manipulate plant defense mechanisms and stress tolerance, potentially leading to improved crop resilience.
Other Research Areas
- Post-harvest preservation: Methyl jasmonate might extend the shelf life of some fruits and vegetables by influencing defense responses and delaying senescence .
- Microbe-plant interactions: Studies suggest MJ might play a role in communication between plants and beneficial microbes in the rhizosphere, potentially influencing nutrient uptake and plant growth .
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate exhibits potential biological activities linked to plant physiology and signaling. Such compounds are often studied for their roles in plant defense mechanisms against pathogens and environmental stressors. Additionally, there is interest in their effects on neurodegenerative diseases and bacterial infections due to their complex structures which may interact with biological targets in unique ways .
The synthesis of methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate likely involves several steps:
- Formation of the Pyran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups: Methoxy and phenylpropene moieties can be introduced using alkylation or acylation strategies.
- Chirality Control: The use of chiral catalysts or reagents may be necessary to ensure the correct stereochemistry at the chiral centers.
- Final Esterification: The final product formation would involve esterification reactions to link various components together.
Due to the complexity of the molecule's structure and the presence of multiple functional groups and stereocenters, synthetic pathways would need to be carefully designed .
Methyl (4S,5Z,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-y]oxy - 4H-pyran - 3-carboxylate has potential applications in:
- Pharmaceutical Research: Investigating its effects on various diseases.
- Agricultural Science: Understanding its role in plant defense mechanisms.
- Biochemical Studies: Exploring interactions with enzymes or receptors.
Given its complex structure and potential bioactivity, it could serve as a lead compound for drug development or as a natural pesticide .
Studies on the interactions of methyl (4S,5Z,6S)-4-(2-methoxy - 2 - oxoethyl) - 5 - [2 - [(E) - 3 - phenylprop - 2 - enoyl] oxyethylidene] - 6 - [(2 S , 3 R , 4 S , 5 S , 6 R ) - 3 , 4 , 5 - trihydroxy - 6 - (hydroxymethyl)oxan - 2 - yl ] oxy - 4 H - pyran - 3 - carboxylate with biological macromolecules are essential for understanding its mechanism of action. Potential studies could focus on:
- Binding Affinity: Evaluating how well it binds to specific proteins or enzymes.
- Cellular Uptake: Investigating how effectively it enters cells and its subsequent effects.
- Signal Transduction Pathways: Analyzing how it influences cellular signaling pathways related to stress responses or disease mechanisms.
Such studies would provide insights into its therapeutic potential and safety profile .
Methyl (4S,5Z,6S)-4-(2-methoxy - 2 - oxoethyl) - 5 - [2 - [(E) - 3 - phenylprop - 2 - enoyl] oxyethylidene] - 6 - [(2 S , 3 R , 4 S , 5 S , 6 R ) - 3 , 4 , 5 - trihydroxy - 6 -(hydroxymethyl)oxan - 2 - yl ] oxy - 4 H - pyran - 3-carboxylate can be compared with several similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl jasminoside | Contains multiple hydroxyl groups; derived from jasmine plants | |
| Ligustroside | A glycoside with anti-inflammatory properties | |
| Scoparone | Exhibits antioxidant activity; simpler structure compared to methyl jasminoside |
These compounds share structural similarities but differ in their functional groups and biological activities. Methyl (4S,5Z,6S)-4-(2-methoxy - 2 - oxoethyl) stands out due to its complex cyclic structure and multiple chiral centers which may confer unique properties not found in simpler analogs .








